4-((N-methyltetrahydrothiophene-3-carboxamido)methyl)benzoic acid
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Overview
Description
4-((N-methyltetrahydrothiophene-3-carboxamido)methyl)benzoic acid is a synthetic organic compound with the molecular formula C14H17NO3S It is characterized by the presence of a benzoic acid moiety linked to a tetrahydrothiophene ring via an amide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((N-methyltetrahydrothiophene-3-carboxamido)methyl)benzoic acid typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through a cyclization reaction involving a suitable thiol and an alkene under acidic conditions.
Amidation Reaction: The tetrahydrothiophene ring is then reacted with methylamine to form the N-methylated amide.
Coupling with Benzoic Acid: The N-methyltetrahydrothiophene-3-carboxamide is then coupled with benzoic acid or its derivatives using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction conditions and product specifications.
Chemical Reactions Analysis
Types of Reactions
4-((N-methyltetrahydrothiophene-3-carboxamido)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Nitrobenzoic acid derivatives, halogenated benzoic acids
Scientific Research Applications
4-((N-methyltetrahydrothiophene-3-carboxamido)methyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-((N-methyltetrahydrothiophene-3-carboxamido)methyl)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 4-((N-methylthiophene-3-carboxamido)methyl)benzoic acid
- 4-((N-methylfuran-3-carboxamido)methyl)benzoic acid
- 4-((N-methylpyrrole-3-carboxamido)methyl)benzoic acid
Uniqueness
4-((N-methyltetrahydrothiophene-3-carboxamido)methyl)benzoic acid is unique due to the presence of the tetrahydrothiophene ring, which imparts distinct chemical and biological properties compared to its analogs. The tetrahydrothiophene ring can undergo specific chemical transformations and may interact differently with biological targets, making this compound particularly valuable in research and industrial applications.
Properties
IUPAC Name |
4-[[methyl(thiolane-3-carbonyl)amino]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c1-15(13(16)12-6-7-19-9-12)8-10-2-4-11(5-3-10)14(17)18/h2-5,12H,6-9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GICUSIREHHGPIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C(=O)O)C(=O)C2CCSC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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